An In-Depth Technical Guide to 2-Chloroquinoline-4-carbonitrile: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-Chloroquinoline-4-carbonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroquinoline-4-carbonitrile is a functionalized quinoline derivative of significant interest in medicinal chemistry and organic synthesis. The quinoline scaffold itself is a key structural component in a wide array of natural products and synthetic compounds with diverse biological activities, including antimalarial, anticancer, and antibacterial properties. The presence of a chloro group at the 2-position and a nitrile group at the 4-position of the quinoline ring system imparts unique reactivity to this molecule, making it a versatile building block for the synthesis of more complex heterocyclic systems. This guide provides a comprehensive overview of the chemical and physical properties of 2-chloroquinoline-4-carbonitrile, detailed synthetic approaches, its reactivity, and its applications in the field of drug discovery and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 4366-88-5 | [1][2][3] |
| Molecular Formula | C₁₀H₅ClN₂ | [1] |
| Molecular Weight | 188.61 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not explicitly found | |
| Boiling Point | Not explicitly found | |
| Solubility | Likely soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. |
Synthesis of 2-Chloroquinoline-4-carbonitrile
The synthesis of 2-chloroquinoline-4-carbonitrile can be approached through several strategic pathways, leveraging established heterocyclic chemistry reactions. While a specific, detailed experimental protocol for this exact molecule is not widely published, the following section outlines plausible and referenced synthetic strategies based on the synthesis of closely related quinoline derivatives.
Conceptual Synthetic Workflow
A logical synthetic approach involves the construction of the quinoline ring system followed by the introduction or modification of the functional groups at the 2 and 4 positions. A potential workflow is depicted below:
Caption: Conceptual workflow for the synthesis of 2-chloroquinoline-4-carbonitrile.
Experimental Protocol (Adapted from Sandmeyer Reaction Principles)
The following protocol is an adapted procedure based on the well-established Sandmeyer reaction, which is a versatile method for the conversion of a primary aromatic amine to a nitrile group via a diazonium salt intermediate.[3][4][5][6] This protocol assumes the availability of 4-amino-2-chloroquinoline as a starting material.
Step 1: Diazotization of 4-Amino-2-chloroquinoline
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In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-amino-2-chloroquinoline (1 equivalent) in a suitable acidic medium (e.g., a mixture of concentrated hydrochloric acid and water).
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Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
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Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water.
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Add the sodium nitrite solution dropwise to the cooled suspension of the amine, ensuring the temperature is maintained below 5 °C.
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After the addition is complete, continue to stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The completion of diazotization can be monitored using starch-iodide paper.
Step 2: Sandmeyer Reaction (Cyanation)
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In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium or potassium cyanide (1.2 equivalents) in water.
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Cool this cyanide solution to 0-5 °C.
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Slowly and cautiously add the cold diazonium salt solution to the cyanide solution with vigorous stirring. The addition should be controlled to manage the evolution of nitrogen gas.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a specified time (e.g., 1-2 hours) to ensure complete reaction.
Step 3: Work-up and Purification
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Cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., sodium carbonate solution).
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Extract the product into an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic extracts with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
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Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
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Purify the crude 2-chloroquinoline-4-carbonitrile by a suitable method, such as column chromatography on silica gel or recrystallization from an appropriate solvent system.
Reactivity and Chemical Behavior
The reactivity of 2-chloroquinoline-4-carbonitrile is primarily dictated by the electrophilic nature of the quinoline ring, particularly at the positions bearing the chloro and nitrile substituents.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitrogen atom in the quinoline ring and the nitrile group at the 4-position activates the C2-Cl bond towards attack by nucleophiles. This allows for the introduction of a variety of functional groups at the 2-position, such as amines, alkoxides, and thiolates. The general mechanism for SNAr reactions is a two-step process involving the formation of a Meisenheimer complex intermediate.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2-chloroquinoline-4-carbonitrile.
Reactions of the Nitrile Group
The nitrile group at the 4-position can undergo a variety of chemical transformations, providing another handle for molecular diversification. These reactions include:
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Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (2-chloroquinoline-4-carboxylic acid) or amide.
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Reduction: The nitrile can be reduced to a primary amine (4-(aminomethyl)-2-chloroquinoline) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
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Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles upon reaction with azides.
Applications in Drug Discovery and Development
The 2-chloroquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities. 2-Chloroquinoline-4-carbonitrile serves as a key intermediate in the synthesis of novel bioactive molecules.
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Anticancer Agents: The quinoline core is present in several approved anticancer drugs. The ability to functionalize the 2- and 4-positions of 2-chloroquinoline-4-carbonitrile allows for the synthesis of libraries of compounds for screening against various cancer cell lines and protein targets.
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Antimicrobial and Antiviral Agents: Quinoline derivatives have a long history as antimalarial agents. The 2-chloroquinoline moiety can be elaborated to generate novel compounds with potential activity against bacteria, fungi, and viruses. For instance, derivatives of 2-chloroquinoline have been investigated as dual inhibitors of SARS-CoV-2 proteases.
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Kinase Inhibitors: The quinoline ring is a common scaffold in the design of kinase inhibitors, which are a major class of targeted cancer therapeutics. The versatile reactivity of 2-chloroquinoline-4-carbonitrile makes it a valuable starting material for the synthesis of novel kinase inhibitors.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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Inhalation: Avoid inhaling dust or vapors.
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Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
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Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Spectroscopic Data
The structural elucidation of 2-chloroquinoline-4-carbonitrile and its derivatives relies on standard spectroscopic techniques.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Aromatic protons on the quinoline ring system, typically in the range of 7.5-9.0 ppm. |
| ¹³C NMR | Aromatic carbons of the quinoline ring, with the nitrile carbon appearing around 115-120 ppm. The carbon attached to the chlorine will also have a characteristic chemical shift. |
| Infrared (IR) Spectroscopy | A sharp, characteristic C≡N stretching vibration around 2230-2210 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observable, along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl). |
Conclusion
2-Chloroquinoline-4-carbonitrile is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive chloro group and a transformable nitrile group on the privileged quinoline scaffold provides chemists with multiple avenues for the synthesis of complex and potentially bioactive molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in research and development, particularly in the quest for novel therapeutics.
References
Please note that while specific literature for 2-chloroquinoline-4-carbonitrile is limited, the following references provide essential context on the synthesis, reactivity, and applications of quinoline derivatives.
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Wikipedia. (2023). Sandmeyer reaction. Retrieved from Wikipedia. [Link]
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LibreTexts Chemistry. (2023). Nucleophilic Aromatic Substitution. Retrieved from LibreTexts website. [Link]
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Kattula, B., et al. (2023). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. RSC Medicinal Chemistry, 14(5), 893-905. [Link]
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Organic Syntheses. (n.d.). Quinoline. Coll. Vol. 1, p.478 (1941); Vol. 3, p.71 (1923). [Link]
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Pharma D Guru. (n.d.). Sandmeyer's Reaction. Retrieved from Pharma D Guru website. [Link]
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Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from Organic Chemistry Portal website. [Link]
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International Journal of Science and Research (IJSR). (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR), 5(6). [Link]
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ResearchGate. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from ResearchGate. [Link]
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ResearchGate. (2010). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from ResearchGate. [Link]
